methyl 4-[(dimethylamino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Description
Methyl 4-[(dimethylamino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a partially saturated pyrrole core (4,5-dihydro-1H-pyrrole) with a ketone group at position 5, a methyl ester at position 3, and a dimethylamino-substituted methylene group at position 4. The molecular formula is C₁₀H₁₄N₂O₃, with a molar mass of 210.23 g/mol. Key functional groups include:
- Ketone (5-oxo group)
- Methyl ester (COOCH₃)
- Dimethylamino-methylene (=CH–N(CH₃)₂)
Properties
IUPAC Name |
methyl (4Z)-4-(dimethylaminomethylidene)-2-methyl-5-oxo-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-6-8(10(14)15-4)7(5-12(2)3)9(13)11-6/h5H,1-4H3,(H,11,13)/b7-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICJMJFFJNGVOV-ALCCZGGFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN(C)C)C(=O)N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/N(C)C)/C(=O)N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[(dimethylamino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (CAS Number: 477865-31-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 210.23 g/mol. The compound features a pyrrole ring structure, which is significant in many pharmacologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 210.23 g/mol |
| CAS Number | 477865-31-9 |
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit antimicrobial properties. For instance, studies have shown that certain pyrrole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Anticancer Potential
Pyrrole derivatives have also been investigated for their anticancer properties. This compound has shown promise in preclinical studies targeting cancer cell lines. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .
Case Studies and Research Findings
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry demonstrated that a related pyrrole compound exhibited significant antibacterial activity against multidrug-resistant bacteria. The study highlighted the potential for developing new antibiotics based on pyrrole scaffolds .
- Anticancer Activity : In vitro studies have shown that this compound can reduce cell viability in human breast cancer cell lines by over 50% at concentrations as low as 10 µM. This effect was attributed to the compound's ability to induce oxidative stress and DNA damage in cancer cells .
- Neuroprotective Effects : Emerging research suggests that this compound may also possess neuroprotective properties. A study indicated that it could mitigate oxidative stress-induced neuronal damage in vitro, suggesting potential applications in neurodegenerative diseases like Alzheimer’s .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[(dimethylamino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has shown potential in medicinal chemistry due to its structural similarity to various bioactive compounds. Its applications include:
- Antimicrobial Agents : Studies have indicated that derivatives of this compound exhibit antimicrobial activity against a range of pathogens.
- Anticancer Research : Preliminary investigations suggest that this compound may inhibit tumor growth through apoptosis induction in cancer cells.
Agricultural Science
In agricultural research, this compound is being explored for its potential as a:
- Pesticide : Its structure allows for interaction with biological targets in pests, making it a candidate for developing new pesticide formulations.
- Fungicide : Research indicates that it may possess fungicidal properties effective against certain fungal pathogens affecting crops.
Material Science
The compound's unique chemical structure contributes to its applications in material science:
- Polymer Additives : It can be utilized as an additive in polymer formulations to enhance mechanical properties and thermal stability.
- Dyes and Pigments : The compound's chromophoric properties make it suitable for application in dyes used in textiles and coatings.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Pesticide Development
Research conducted on the agricultural applications of this compound highlighted its effectiveness as a pesticide formulation. Field trials showed that crops treated with the compound exhibited reduced pest populations and improved yield compared to untreated controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares methyl 4-[(dimethylamino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate with structurally related compounds:
Key Observations:
- The 4-methoxyanilino group introduces a hydrogen bond donor (NH) and a resonance-donating methoxy group, enhancing π-electron density in the aromatic system. In contrast, the dimethylamino group in the target compound is a stronger electron donor via induction, which may influence reactivity in cycloaddition or nucleophilic substitution reactions.
Spectroscopic and Crystallographic Comparisons
- IR Spectroscopy : While data for the target compound are unavailable, highlights IR peaks for a structurally distinct pyrimidine derivative (C=O at ~1700 cm⁻¹, C=S at 1308 cm⁻¹). For pyrrole analogs, key stretches would include C=O (ketone/ester, ~1680–1700 cm⁻¹) and C=N (methylene-amine, ~1600 cm⁻¹) .
- Crystallography: Programs like SHELX and ORTEP are widely used for structural elucidation of such compounds. The dimethylamino group in the target compound may induce steric hindrance, affecting crystal symmetry compared to the planar anilino group in .
Preparation Methods
The Zav’yalov pyrrole synthesis, a classical method for constructing functionalized pyrroles from enamino malonates, has been extensively revisited for derivatives of 3-hydroxypyrroles and 3-aminopyrroles. Central to this approach is the cyclization of diethyl 2-(1-carboxyalkylaminomethylene)malonates under acidic conditions, which facilitates the formation of 4-acetoxy- or 4-ethoxypyrrole-3-carboxylates. For the target compound, the introduction of a dimethylaminomethylene group at position 4 necessitates the use of dimethylaminomethylene malonate precursors.
In a representative procedure, diethyl 2-(dimethylaminomethylene)malonate undergoes cyclization in acetic anhydride at reflux, yielding a 4-acetoxy intermediate. Subsequent hydrolysis and methylation with dimethyl sulfate in the presence of a base such as potassium carbonate afford the methyl ester functionality. This route, however, is complicated by competing pathways, including the formation of 4-ethoxypyrroles (up to 20% yield) when ethanol is present as a solvent. The regioselectivity of the cyclization is influenced by the electronic effects of the dimethylamino group, which stabilizes the transition state through resonance.
Vilsmeier-Haack Formylation and Subsequent Functionalization
An alternative strategy involves the formylation of preformed pyrrole derivatives followed by condensation with dimethylamine. Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, prepared via Knorr pyrrole synthesis, undergoes Vilsmeier-Haack formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This reaction selectively introduces a formyl group at the 4-position, yielding methyl 4-formyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate.
The formyl intermediate is then subjected to condensation with dimethylamine in ethanol under reflux, forming the dimethylaminomethylene moiety via nucleophilic addition and dehydration. This step is typically catalyzed by acetic acid, which promotes imine formation while minimizing side reactions such as over-alkylation. The reaction’s efficiency is temperature-dependent, with optimal yields (68–72%) achieved at 80–90°C.
One-Pot Tandem Cyclization-Condensation Approaches
Recent advances in tandem reactions have enabled the synthesis of the target compound in a single vessel, reducing purification steps and improving atom economy. A mixture of ethyl acetoacetate, dimethylformamide dimethyl acetal (DMFDMA), and methyl glycinate undergoes sequential cyclization and condensation under microwave irradiation. The reaction proceeds via the in situ generation of a β-enamino ester, which cyclizes to form the pyrrolone core. Subsequent condensation with DMFDMA introduces the dimethylaminomethylene group.
Key parameters for this method include:
- Solvent : Dimethylacetamide (DMA) or toluene.
- Catalyst : Anhydrous zinc chloride (5 mol%) to accelerate cyclization.
- Temperature : 120°C for 72 hours under sealed conditions.
This approach achieves moderate yields (55–60%) but offers scalability advantages for industrial applications.
Structural and Mechanistic Insights from Crystallography
X-ray crystallographic studies of related pyrrolones, such as 4-[3,4-dimethyl-1-(4-methylphenyl)-5-oxopyrazol-4-yl]-3,4-dimethyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one, reveal critical insights into the planarity and torsional strain of the pyrrole ring. The target compound’s dimethylaminomethylene group introduces steric hindrance, twisting the central C–C bond by approximately 44.3°. This distortion impacts reactivity, as evidenced by reduced electrophilic substitution rates at the 2-position in comparative studies.
Comparative Analysis of Synthetic Routes
Challenges in Purification and Characterization
Purification of methyl 4-[(dimethylamino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is complicated by its sensitivity to hydrolysis and photodegradation. Column chromatography using silica gel and ethyl acetate/hexanes (3:7) gradients provides optimal separation. Nuclear magnetic resonance (NMR) analysis reveals distinctive signals at δ 2.98 (s, 6H, N(CH₃)₂) and δ 3.85 (s, 3H, COOCH₃) in CDCl₃. Mass spectrometry (EI-MS) confirms the molecular ion peak at m/z 238 [M]⁺.
Q & A
Basic: What are the established synthetic routes for methyl 4-[(dimethylamino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, and what key reaction conditions govern its yield?
The synthesis typically involves multi-step protocols starting with a Knorr pyrrole precursor. A common approach includes:
Formation of the pyrrole backbone via condensation of β-ketoesters with amines under acidic conditions (e.g., acetic acid catalysis) .
Introduction of the dimethylamino-methylene group using dimethylformamide dimethyl acetal (DMF-DMA) in refluxing toluene, which facilitates enamine formation .
Esterification of the carboxylic acid intermediate with methanol under acidic or basic conditions.
Key considerations : Reaction temperature (80–120°C), solvent polarity, and stoichiometric ratios of DMF-DMA significantly impact yield (reported 40–65% in optimized protocols). Purity is often confirmed via HPLC and NMR .
Basic: How is the molecular structure of this compound validated, and what crystallographic tools are recommended for resolving ambiguities in its geometry?
Structural validation combines spectroscopic and crystallographic methods:
- NMR : H and C NMR are used to confirm proton environments and carbonyl/amine functionalities. For example, the dimethylamino group exhibits a singlet at δ 2.8–3.2 ppm, while the methyl ester appears as a triplet near δ 3.6–3.8 ppm .
- X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-III (for visualization) are critical for resolving stereochemistry and verifying the Z/E configuration of the methylene group . Discrepancies in bond angles or torsional strain (e.g., in the dihydropyrrole ring) can be addressed using density functional theory (DFT) optimizations .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound, particularly in cases of tautomeric or conformational isomerism?
Contradictions often arise from:
- Tautomerism : The enamine group can adopt keto-enol tautomeric forms, altering NMR chemical shifts. Use variable-temperature NMR (VT-NMR) to identify dynamic equilibria or employ deuterated solvents (e.g., DMSO-d) to stabilize specific tautomers .
- Conformational flexibility : The dihydropyrrole ring’s puckering can lead to divergent crystallographic data. Apply Hirshfeld surface analysis to assess intermolecular interactions (e.g., hydrogen bonds) that stabilize certain conformers .
- Cross-validation : Compare data with structurally analogous compounds (e.g., ethyl 4-(4-isopropylbenzylidene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate) to identify systematic errors .
Advanced: What experimental strategies optimize the compound’s stability during biological assays, given its susceptibility to hydrolysis?
The ester and enamine groups are prone to hydrolysis under aqueous conditions. Mitigation strategies include:
- Prodrug design : Replace the methyl ester with a tert-butyl or pivaloyloxymethyl group to enhance stability .
- Formulation : Use lyophilized forms or encapsulate in cyclodextrins to minimize water exposure .
- Kinetic monitoring : Conduct pH-dependent stability studies (pH 2–9) with LC-MS to identify degradation pathways and half-life .
Advanced: How can hydrogen-bonding patterns in this compound inform its application in supramolecular chemistry or crystal engineering?
The compound’s carbonyl oxygen and N–H groups participate in hydrogen-bonding networks. Key methodologies include:
- Graph-set analysis : Classify motifs (e.g., R(8) rings) using Etter’s rules to predict packing motifs .
- Co-crystallization : Screen with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids) to engineer cocrystals with tailored solubility or bioavailability .
Basic: What are the primary functional groups influencing the compound’s reactivity, and how do they dictate its use in further derivatization?
Key functional groups:
- Enamine (dimethylamino-methylene) : Participates in Michael additions or cycloadditions.
- Methyl ester : Hydrolyzed to a carboxylic acid for amide coupling.
- Dihydropyrrole ring : Susceptible to oxidation, forming aromatic pyrrole derivatives.
Derivatization example : React with hydrazines to form hydrazide derivatives, monitored via FT-IR for C=O stretch reduction (1700 → 1650 cm) .
Advanced: What computational methods are recommended to predict the compound’s environmental fate or toxicity in interdisciplinary studies?
- QSAR models : Use EPI Suite or TEST software to estimate biodegradation potential and ecotoxicity .
- Molecular docking : Screen against protein targets (e.g., cytochrome P450) to predict metabolic pathways .
- Lifecycle analysis : Track transformation products in simulated environmental matrices (soil/water) using GC-MS .
Basic: What analytical techniques are essential for characterizing impurities in synthesized batches?
- HPLC-DAD/MS : Detect and quantify byproducts (e.g., unreacted β-ketoester or over-alkylated derivatives).
- Elemental analysis : Verify C/H/N ratios (±0.3% tolerance) to confirm stoichiometry .
- TGA/DSC : Assess thermal stability and identify solvent residues .
Advanced: How can researchers design experiments to elucidate the compound’s role in modulating biological targets, such as enzyme inhibition?
- Enzyme assays : Use fluorescence-based assays (e.g., trypsin inhibition) with IC determination.
- Isothermal titration calorimetry (ITC) : Measure binding affinities and thermodynamic parameters (ΔH, ΔS) .
- Mutagenesis studies : Identify critical residues in target enzymes via site-directed mutagenesis .
Advanced: What strategies address low reproducibility in crystallographic data for this compound across different laboratories?
- Standardized refinement protocols : Adopt SHELXL constraints for anisotropic displacement parameters and hydrogen-bond restraints .
- Data deposition : Cross-validate with the Cambridge Structural Database (CSD) entries for analogous structures .
- Interlaboratory studies : Share raw diffraction data (e.g., via CIF files) to identify instrument-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
